molecular formula C16H19ClN2O B11235110 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide

Cat. No.: B11235110
M. Wt: 290.79 g/mol
InChI Key: VSAWGSGADATSMJ-UHFFFAOYSA-N
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Description

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide is a synthetic organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide typically involves the reaction of 8-chloro-2,3,4,9-tetrahydro-1H-carbazole with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

8-chloro-2,3,4,9-tetrahydro-1H-carbazole+2-methylpropanoyl chlorideThis compound\text{8-chloro-2,3,4,9-tetrahydro-1H-carbazole} + \text{2-methylpropanoyl chloride} \rightarrow \text{this compound} 8-chloro-2,3,4,9-tetrahydro-1H-carbazole+2-methylpropanoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Formation of substituted carbazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities

Properties

Molecular Formula

C16H19ClN2O

Molecular Weight

290.79 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide

InChI

InChI=1S/C16H19ClN2O/c1-9(2)16(20)18-13-8-4-6-11-10-5-3-7-12(17)14(10)19-15(11)13/h3,5,7,9,13,19H,4,6,8H2,1-2H3,(H,18,20)

InChI Key

VSAWGSGADATSMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1CCCC2=C1NC3=C2C=CC=C3Cl

Origin of Product

United States

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